Cas no 156478-22-7 (2-(tert-butyldisulfanyl)acetic acid)

2-(tert-Butyldisulfanyl)acetic acid is a specialized organosulfur compound featuring a tert-butyl disulfide moiety linked to an acetic acid functional group. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in the formation of disulfide bonds and as a building block for pharmaceuticals or agrochemicals. The tert-butyl group enhances steric protection, improving stability during reactions. Its carboxylic acid functionality allows for further derivatization, enabling conjugation or modification under mild conditions. The compound is particularly useful in peptide chemistry and materials science, where controlled disulfide formation is critical. Proper handling is required due to potential sensitivity to reducing agents. Storage under inert conditions is recommended to maintain integrity.
2-(tert-butyldisulfanyl)acetic acid structure
156478-22-7 structure
商品名:2-(tert-butyldisulfanyl)acetic acid
CAS番号:156478-22-7
MF:C6H12O2S2
メガワット:180.288279533386
MDL:MFCD20639686
CID:5243967

2-(tert-butyldisulfanyl)acetic acid 化学的及び物理的性質

名前と識別子

    • Acetic acid, 2-[(1,1-dimethylethyl)dithio]-
    • 2-(tert-butyldisulfanyl)acetic acid
    • MDL: MFCD20639686
    • インチ: 1S/C6H12O2S2/c1-6(2,3)10-9-4-5(7)8/h4H2,1-3H3,(H,7,8)
    • InChIKey: RXBXUSGVISABIF-UHFFFAOYSA-N
    • ほほえんだ: C(O)(=O)CSSC(C)(C)C

2-(tert-butyldisulfanyl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-252167-1.0g
2-(tert-butyldisulfanyl)acetic acid
156478-22-7
1.0g
$0.0 2023-03-01
Enamine
EN300-252167-1g
2-(tert-butyldisulfanyl)acetic acid
156478-22-7
1g
$0.0 2023-09-14

2-(tert-butyldisulfanyl)acetic acid 関連文献

2-(tert-butyldisulfanyl)acetic acidに関する追加情報

Comprehensive Overview of 2-(tert-Butyldisulfanyl)acetic Acid (CAS No. 156478-22-7): Properties, Applications, and Industry Insights

2-(tert-Butyldisulfanyl)acetic acid (CAS No. 156478-22-7) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique disulfide linkage and carboxylic acid functionality. This compound, often abbreviated as TBDA, serves as a versatile building block in synthetic chemistry, particularly in the development of peptide mimetics, bioconjugation, and prodrug design. Its molecular structure features a tert-butyl disulfide group bonded to an acetic acid moiety, offering both stability and reactivity under controlled conditions.

In recent years, the demand for disulfide-containing compounds like 2-(tert-butyldisulfanyl)acetic acid has surged, driven by their role in redox-responsive drug delivery systems and protein engineering. Researchers frequently search for "disulfide bond applications in medicine" or "how to synthesize tert-butyl disulfide derivatives," reflecting growing interest in its biomedical potential. The compound’s ability to undergo reversible cleavage under physiological conditions makes it valuable for designing targeted therapies and smart materials.

From a synthetic perspective, CAS No. 156478-22-7 is often utilized as a thiol-protecting group or a crosslinking agent. Its tert-butyl moiety enhances solubility in organic solvents, while the acetic acid group allows for further functionalization. Industry professionals frequently inquire about "safe handling of disulfide compounds" and "scaling up TBDA production," highlighting practical considerations for large-scale applications. Analytical techniques such as HPLC and NMR are commonly employed to verify its purity, with typical purity grades exceeding 95% for research use.

Environmental and regulatory trends also influence discussions around 2-(tert-butyldisulfanyl)acetic acid. With increasing focus on green chemistry, researchers explore solvent-free synthesis methods or biodegradable derivatives of disulfide compounds. Queries like "eco-friendly disulfide synthesis" or "TBDA alternatives in sustainable chemistry" underscore this shift. Notably, the compound’s stability at room temperature and compatibility with aqueous buffers make it suitable for biocompatible formulations.

In the pharmaceutical sector, 156478-22-7 is investigated for its role in enzyme-responsive drug release mechanisms. Its disulfide bond cleaves selectively in reducing environments (e.g., tumor tissues), aligning with trends in precision medicine. Recent publications discuss its integration into nanocarrier systems, addressing popular search terms such as "disulfides in nanotechnology." Additionally, its use in surface modification of biomaterials caters to the expanding field of medical implants and diagnostic devices.

Future prospects for 2-(tert-butyldisulfanyl)acetic acid include advancements in catalytic applications and bioorthogonal chemistry. As interest grows in "click chemistry with disulfides" and "TBDA in polymer science," this compound is poised to bridge gaps between organic synthesis and functional material design. Rigorous studies on its kinetic stability and toxicity profiles continue to shape its adoption across industries, ensuring compliance with evolving chemical safety standards.

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